N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Description
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C18H20F3N3O3S and its molecular weight is 415.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the gamma-aminobutyric acid (GABA)-gated chloride channel (GABACl) selective for mites . This target plays a crucial role in the nervous system of mites, and its inhibition leads to paralysis and death of these organisms .
Mode of Action
The compound acts as a non-competitive antagonist of the GABACl . It binds to the channel and prevents the normal flow of chloride ions, disrupting the normal functioning of the mite’s nervous system .
Biochemical Pathways
The compound’s action on the GABACl affects the nervous system pathway in mites. By blocking the chloride channels, it disrupts the transmission of nerve impulses, leading to paralysis and death of the mites .
Pharmacokinetics
The presence of the trifluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the organism .
Result of Action
The result of the compound’s action is the effective control of mite infestations. By targeting the GABACl, the compound causes paralysis and death in mites, thereby reducing their populations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy may be affected by the presence of other substances or environmental conditions that could interfere with its absorption or action . Additionally, the compound’s stability could be influenced by factors such as temperature, humidity, and pH .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Similar compounds have shown to have significant effects on cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Molecular Mechanism
It is likely that the compound interacts with biomolecules in a manner similar to other indole derivatives .
Temporal Effects in Laboratory Settings
Similar compounds have shown to have long-lasting effects on gut microbiota richness .
Dosage Effects in Animal Models
Similar compounds have shown to have significant effects in animal models .
Metabolic Pathways
Similar compounds have shown to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds have shown to have significant effects on cellular transport and distribution .
Subcellular Localization
Similar compounds have shown to have significant effects on subcellular localization .
Properties
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O3S/c19-18(20,21)17-14-3-1-2-4-15(14)24(23-17)9-8-22-28(25,26)13-5-6-16-12(11-13)7-10-27-16/h5-6,11,22H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGJIFLGLJFDRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC4=C(C=C3)OCC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.